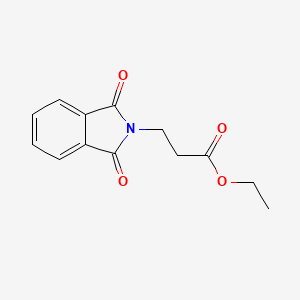

2-Ethoxycarbonyl-ethyl-phthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLUGKCOXAPMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383888 | |

| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-06-2 | |

| Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxycarbonyl-ethyl-phthalimide (CAS 4561-06-2)

Introduction: A Versatile Building Block in Modern Synthesis

2-Ethoxycarbonyl-ethyl-phthalimide, also known by its IUPAC name Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, is a pivotal intermediate compound in the landscape of advanced organic synthesis.[1] Its unique structure, featuring a phthalimide group masking a primary amine and a reactive ethyl ester, makes it an invaluable precursor for a wide range of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, characterization, and critical applications, with a focus on the underlying chemical principles that drive its utility in pharmaceutical and materials science research.

The phthalimide moiety serves as a classical protecting group for primary amines, a strategy immortalized in the Gabriel synthesis.[2] This protection scheme is advantageous because the phthalimide nitrogen is rendered non-nucleophilic, preventing the common issue of over-alkylation that plagues direct alkylation of amines.[2] The ethyl ester function, in turn, provides a handle for numerous chemical transformations, including hydrolysis, amidation, or reduction. Consequently, this compound is a cornerstone for creating functionalized primary amines, particularly as a precursor to γ-aminobutyric acid (GABA) analogs, which are crucial in neuroscience research and drug development for conditions like epilepsy and anxiety.[3][4] Beyond pharmaceuticals, its robust structure is leveraged in the development of specialty polymers and advanced materials, where it can enhance thermal stability and introduce specific functionalities.[1]

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically supplied as a colorless to yellow solid, a physical state that simplifies handling and weighing operations.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 4561-06-2 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | Colorless to yellow solid | [1] |

| Melting Point | 66-67 °C | [1] |

| Boiling Point | 379.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8°C | [1] |

Synthesis: A Modern Application of the Gabriel Reaction

The synthesis of this compound is a classic illustration of the Gabriel synthesis, a robust method for preparing primary amines. The core of this synthesis is a nucleophilic substitution (SN2) reaction.

Synthesis Workflow

Sources

- 1. This compound | 4561-06-2 [chemicalbook.com]

- 2. GABA analogue - Wikipedia [en.wikipedia.org]

- 3. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiouronium compounds as gamma-aminobutyric acid agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: Properties, Characterization, and Applications

Introduction

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, a molecule integrating a phthalimide group with an ethyl propanoate tail, serves as a pivotal building block in synthetic organic chemistry. The phthalimide moiety, famously utilized in the Gabriel synthesis of primary amines, offers a robust and stable protecting group that is orthogonal to many common reaction conditions. The ethyl ester functionality provides a versatile handle for further chemical transformations, such as hydrolysis, amidation, or reduction.

This guide provides an in-depth analysis of the physical and chemical properties of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate. It is designed for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic intermediate for creating complex molecules with potential therapeutic applications. The isoindoline-1,3-dione core is a well-established scaffold in medicinal chemistry, found in a range of biologically active compounds demonstrating anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Understanding the fundamental characteristics of this specific derivative is therefore crucial for its effective application in drug discovery and materials science.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are the foundation of its scientific application. The following section details the universally recognized identifiers for Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate.

Chemical Structure

Caption: Molecular structure of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4561-06-2 | [3] |

| Molecular Formula | C₁₃H₁₃NO₄ | [3] |

| Molecular Weight | 247.25 g/mol | [3] |

| IUPAC Name | ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate | [3] |

| SMILES | CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | [3][4] |

| InChI | InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | [3] |

| InChI Key | CPLUGKCOXAPMON-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Summary of Properties

| Property | Value / Predicted Behavior | Rationale / Reference |

| Physical State | Expected to be a white to off-white solid at room temperature. | The planar phthalimide structure and molecular weight favor a solid state. |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | Expected to be high due to molecular weight and polarity; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Ethanol). | The large, nonpolar phthalimide ring dominates the molecule's character, while the ester provides some polarity. This is analogous to ethyl propanoate's general solubility[5][6]. |

Synthesis and Reactivity

Proposed Synthetic Pathway: Gabriel Synthesis

The most logical and widely practiced method for synthesizing N-alkylated phthalimides is the Gabriel synthesis. This pathway offers high yields and avoids the over-alkylation issues common with direct amination. The proposed synthesis for Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate involves the nucleophilic substitution of a halide by the phthalimide anion.

Causality: Potassium phthalimide is used as the nucleophile. The potassium salt is prepared from phthalimide and a base like potassium hydroxide or potassium carbonate. This deprotonation of the N-H proton creates a potent nitrogen nucleophile. Ethyl 3-bromopropanoate serves as the electrophile. A polar aprotic solvent such as dimethylformamide (DMF) is chosen to solubilize the ionic nucleophile and facilitate the SN2 reaction mechanism.

Experimental Protocol

-

Preparation of Potassium Phthalimide: To a solution of phthalimide (1.0 eq) in DMF, add potassium carbonate (1.1 eq). Stir the mixture at room temperature for 1 hour to ensure complete formation of the potassium salt.

-

Nucleophilic Substitution: Add ethyl 3-bromopropanoate (1.05 eq) to the suspension. Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold nonpolar solvent like hexane to remove nonpolar impurities. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate.

Key Chemical Reactivity

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-(1,3-dioxoisoindolin-2-yl)propanoic acid. This transformation is fundamental for coupling the linker to other molecules via amide bonds.

-

Phthalimide Deprotection: The defining reaction of the phthalimide group is its cleavage to unmask a primary amine. The most common method is the Ing-Manske procedure, which uses hydrazine (NH₂NH₂) in a solvent like ethanol. This reaction proceeds via nucleophilic attack on the imide carbonyls, ultimately leading to the formation of a stable phthalhydrazide precipitate and releasing the desired primary amine, in this case, ethyl 3-aminopropanoate.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized molecule. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | m | 2H | Ar-H | Protons on the aromatic ring ortho to the carbonyl groups. |

| ~ 7.73 | m | 2H | Ar-H | Protons on the aromatic ring meta to the carbonyl groups. |

| ~ 4.15 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| ~ 3.95 | t | 2H | -N-CH₂ -CH₂- | Methylene protons adjacent to the phthalimide nitrogen. |

| ~ 2.75 | t | 2H | -CH₂-CH₂ -CO- | Methylene protons adjacent to the ester carbonyl group. |

| ~ 1.25 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

-

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 171.5 | Ester C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 168.0 | Imide C =O | Characteristic shift for the two equivalent imide carbonyl carbons. |

| ~ 134.0 | Ar-C | Aromatic carbons meta to the carbonyls. |

| ~ 132.0 | Quaternary Ar-C | Aromatic carbons attached to the imide carbonyls. |

| ~ 123.5 | Ar-C | Aromatic carbons ortho to the carbonyls. |

| ~ 60.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 35.0 | -N-CH₂ -CH₂- | Methylene carbon attached to the nitrogen. |

| ~ 33.5 | -CH₂ -CO- | Methylene carbon alpha to the ester carbonyl. |

| ~ 14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3050-3100 | Medium | C-H stretch | Aromatic C-H |

| ~ 2850-2980 | Medium | C-H stretch | Aliphatic C-H |

| ~ 1770 | Strong | C=O stretch (asymmetric) | Imide |

| ~ 1735 | Strong | C=O stretch | Ester |

| ~ 1710 | Strong | C=O stretch (symmetric) | Imide |

| ~ 1600 | Medium | C=C stretch | Aromatic Ring |

| ~ 1200 | Strong | C-O stretch | Ester |

| ~ 1380 | Strong | C-N stretch | Imide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its overall composition.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 247, corresponding to the molecular weight of the compound[3].

-

Key Fragments: Expect to see peaks corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 202), loss of the entire ethyl ester functionality, and characteristic fragments from the phthalimide core (e.g., m/z = 147, 130, 104, 76).

-

Analytical Workflow Diagram

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Applications in Research and Development

Role as a Synthetic Building Block

Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is primarily valued as a bifunctional linker. It allows for the introduction of a protected three-carbon chain terminating in a primary amine. This is particularly useful in several areas:

-

PROTACs and Molecular Glues: In the development of targeted protein degraders, this molecule can serve as a component of the linker connecting a warhead (targeting the protein of interest) to an E3 ligase-binding ligand.

-

Peptide Modification: After deprotection, the resulting amine can be coupled to peptides to modify their solubility, stability, or to attach reporter tags.

-

Surface Functionalization: The molecule can be used to modify surfaces, with the phthalimide group providing a stable anchor and the ester available for further reaction after immobilization.

Relevance in Medicinal Chemistry

The isoindoline-1,3-dione core is a "privileged scaffold" in medicinal chemistry. Derivatives have shown a wide array of biological activities. For instance, analogs of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea have demonstrated significant anticancer activity, with some compounds showing inhibitory potential against targets like the Epidermal Growth Factor Receptor (EGFR)[1]. While Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate is not itself a drug, it is a direct precursor to intermediates used in the synthesis of such bioactive molecules[2].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4561-06-2 | Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate - AiFChem [aifchem.com]

- 4. 4561-06-2|Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 105-37-3: Ethyl propionate | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Ethoxycarbonyl-ethyl-phthalimide

This guide provides a comprehensive technical overview of 2-Ethoxycarbonyl-ethyl-phthalimide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, a robust synthesis protocol, and its primary applications, grounding all information in established scientific principles and methodologies.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, is a stable, colorless to yellow solid compound.[1] It serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure incorporates a phthalimide group, which acts as a protected form of a primary amine, linked via an ethyl chain to an ethoxycarbonyl (ethyl ester) group. This unique arrangement makes it a valuable precursor for synthesizing β-amino acids and other complex nitrogen-containing molecules.

Below is a summary of its key quantitative properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| CAS Number | 4561-06-2 | [1][2] |

| Appearance | Colorless to yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional chemical structure of this compound, highlighting the phthalimide ring system connected to the ethyl propanoate chain.

Caption: 2D structure of this compound.

Synthesis Protocol: Modified Gabriel Synthesis

The synthesis of this compound is reliably achieved through a variation of the Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. In this case, ethyl 3-bromopropanoate is the alkylating agent of choice.

Expert Rationale

The Gabriel synthesis is a cornerstone of amine synthesis for several reasons. By using potassium phthalimide, the nitrogen atom is rendered nucleophilic yet sterically hindered and part of a non-reactive imide system. This elegantly prevents the over-alkylation that frequently plagues amine syntheses using ammonia or simple alkylamines, leading to a cleaner reaction and a higher yield of the desired primary amine precursor. The phthalimide group serves as a robust protecting group that can be removed under well-established conditions later in a synthetic sequence.

Detailed Experimental Workflow

The following protocol is a self-validating system, including purification and confirmation steps.

Materials:

-

Potassium phthalimide

-

Ethyl 3-bromopropanoate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium phthalimide (1.0 equivalent).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The choice of DMF is critical; its high boiling point allows for elevated reaction temperatures to drive the SN2 reaction to completion, and its polar aprotic nature effectively solvates the potassium cation, enhancing the nucleophilicity of the phthalimide anion.

-

Reagent Addition: While stirring, add ethyl 3-bromopropanoate (1.1 equivalents) to the mixture. A slight excess of the alkylating agent ensures the complete consumption of the potassium phthalimide.

-

Heating and Reflux: Heat the reaction mixture to approximately 100-120°C and maintain it under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of cold deionized water while stirring vigorously. This step is crucial as this compound is insoluble in water, causing it to precipitate out of the solution, while the DMF and any inorganic byproducts remain dissolved.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with deionized water to remove any residual DMF and salts.

-

Purification: Recrystallize the crude solid from ethanol. This step removes unreacted starting materials and minor side products, yielding a purified, crystalline final product.

-

Drying and Characterization: Dry the purified crystals under vacuum. The identity and purity of the final compound should be confirmed using techniques such as ¹H NMR spectroscopy, IR spectroscopy, and melting point determination.

Synthesis Workflow Diagram

Sources

A Comprehensive Spectroscopic Analysis of 2-Ethoxycarbonyl-ethyl-phthalimide: A Technical Guide for Structural Elucidation

Abstract

Introduction: The Need for Rigorous Characterization

2-Ethoxycarbonyl-ethyl-phthalimide (Figure 1) is a key intermediate in various synthetic pathways, often utilized as a protected precursor for β-alanine ethyl ester or in the synthesis of more complex heterocyclic systems. Its molecular structure combines the rigid, aromatic phthalimide group with a flexible ethyl propanoate chain. For professionals in drug development and chemical synthesis, verifying the identity, purity, and structural integrity of such intermediates is a non-negotiable aspect of quality control and regulatory compliance.

Spectroscopic methods provide the molecular-level "fingerprint" necessary for this confirmation. Each technique offers a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy maps the carbon-hydrogen framework.

-

IR Spectroscopy identifies the functional groups present.

-

Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and fragmentation patterns.

This guide will dissect each of these techniques, explaining the causality behind experimental choices and providing a logical workflow for a complete and self-validating structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][2][3][4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment, providing a detailed map of the molecule's structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Structure and Proton Assignments:

Figure 2: Structure of this compound with proton environments labeled (a-d).

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ar-H | ~7.7-7.9 | Multiplet (m) | 4H | Phthalimide Protons | Aromatic protons on the phthalimide ring typically appear as a complex multiplet due to symmetry. |

| a | ~4.0 | Triplet (t) | 2H | N-CH₂ -CH₂ | Adjacent to the electron-withdrawing imide nitrogen, these protons are deshielded. They are split by the two 'b' protons. |

| b | ~2.8 | Triplet (t) | 2H | CH₂-CH₂ -C=O | Positioned between the imide group and the carbonyl group, these protons are also deshielded. They are split by the two 'a' protons. |

| c | ~4.2 | Quartet (q) | 2H | O-CH₂ -CH₃ | These protons are deshielded by the adjacent ester oxygen and are split into a quartet by the three 'd' protons. |

| d | ~1.3 | Triplet (t) | 3H | O-CH₂-CH₃ | These are standard alkyl protons, appearing relatively upfield. They are split into a triplet by the two 'c' protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | C =O (Ester) | The ester carbonyl carbon is highly deshielded. |

| ~168 | C =O (Imide) | Imide carbonyl carbons are also significantly deshielded and appear in a similar region to ester carbonyls. |

| ~134 | Aromatic C -H | Aromatic carbons appear in the typical 120-140 ppm range. |

| ~132 | Aromatic Quaternary C | The two carbons of the phthalimide ring to which the carbonyls are attached. |

| ~123 | Aromatic C -H | Aromatic carbons appear in the typical 120-140 ppm range. |

| ~61 | O-C H₂ | The carbon bonded to the ester oxygen is deshielded. |

| ~36 | N-C H₂ | The carbon bonded to the imide nitrogen is deshielded. |

| ~34 | -C H₂-C=O | The methylene carbon adjacent to the ester carbonyl. |

| ~14 | -C H₃ | The terminal methyl carbon of the ethyl group appears upfield. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating procedure for acquiring high-quality NMR data.[6][7][8][9]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the sample without having signals that overlap with analyte peaks.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette.

-

Wipe the outside of the tube to remove any contaminants.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift. A stable lock is essential for high-resolution spectra.

-

Shimming: The magnetic field homogeneity is optimized across the sample volume by adjusting the shim coils. This process minimizes peak broadening and distortion, ensuring sharp, well-defined signals. Automated shimming routines are standard on modern spectrometers.[7]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.

-

Acquisition:

-

For ¹H NMR, acquire 8-16 scans with a relaxation delay (D1) of 1-2 seconds.

-

For ¹³C NMR, acquire 1024 or more scans with a D1 of 2-5 seconds to ensure adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Set the receiver gain automatically to prevent signal clipping and maximize dynamic range.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative ratios of protons.

-

Visualization: NMR Workflow

The logical flow from sample to final spectrum is crucial for reproducible results.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when irradiated with IR light of the same frequency, they absorb the energy. This absorption is detected and plotted, creating a spectrum that reveals the presence of specific functional groups, which have characteristic absorption bands. For this analysis, Attenuated Total Reflectance (ATR) is the preferred technique due to its minimal sample preparation.

Predicted IR Absorption Data

The structure of this compound contains several key functional groups that will give rise to strong, characteristic absorptions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3000-2850 | Medium | C-H (Alkyl) | Stretching |

| ~1770 | Strong | C=O (Imide) | Asymmetric Stretch |

| ~1740 | Strong | C=O (Ester) | Stretching |

| ~1710 | Strong | C=O (Imide) | Symmetric Stretch |

| ~1380 | Medium-Strong | C-N (Imide) | Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

| ~720 | Strong | C-H (Aromatic) | Out-of-plane Bending |

The two most prominent features will be the very strong carbonyl (C=O) absorptions. The imide group often shows two distinct C=O stretching bands (symmetric and asymmetric), while the ester carbonyl will also be very intense. The presence of these strong bands between 1700-1780 cm⁻¹ is a key diagnostic feature for this molecule.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Background Collection:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a solvent like isopropanol and allow it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, Electron Ionization (EI) is a suitable technique that provides both the molecular ion peak (corresponding to the molecular weight) and a reproducible fragmentation pattern that can be used for structural confirmation.

Predicted Mass Spectrum Data

The molecular formula is C₁₃H₁₃NO₄, giving an exact mass of 247.08 g/mol .

-

Molecular Ion (M⁺•): The spectrum should show a peak at m/z = 247 . Due to the presence of a stable aromatic phthalimide group, this peak is expected to be reasonably intense.

-

Key Fragmentation Patterns: EI is a "hard" ionization technique that causes fragmentation, providing structural clues.

-

Loss of the Ethoxy Group (-OC₂H₅): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to an acylium ion.

-

M⁺• - 45 → m/z = 202

-

-

Phthalimide Fragment: Cleavage of the N-CH₂ bond can generate the stable phthalimide radical cation or related fragments.

-

A prominent peak at m/z = 148 or m/z = 147 corresponding to the phthalimide core is highly likely.

-

-

McLafferty Rearrangement: The ester portion can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen, though other fragmentation pathways may dominate.

-

Table 4: Predicted Key Mass Spectrum Fragments

| m/z | Predicted Identity | Rationale |

| 247 | [M]⁺• | Molecular Ion |

| 202 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from the ester |

| 148 | [C₈H₄O₂N]⁺ | Fragment corresponding to the phthalimide group |

| 76 | [C₆H₄]⁺ | Benzene fragment from phthalimide ring |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample volatility allows.

-

-

Ionization:

-

The sample is vaporized in the ion source under high vacuum.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules. This energy is sufficient to eject an electron from the molecule, forming a radical cation (M⁺•), and to induce fragmentation.

-

-

Mass Analysis and Detection:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

The separated ions strike a detector, which generates a signal proportional to the ion abundance. The instrument software plots this abundance against m/z to create the mass spectrum.

-

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable structural argument.

The logical process is as follows:

-

MS confirms the molecular weight is 247, consistent with the expected formula C₁₃H₁₃NO₄.

-

IR confirms the presence of the key functional groups : imide and ester carbonyls (C=O), C-O, and C-N bonds.

-

NMR confirms the specific arrangement of these pieces. ¹H NMR shows the four distinct proton environments of the ethyl and propyl chains and their connectivity through spin-spin splitting, while ¹³C NMR confirms the number of unique carbon environments, including the two types of carbonyls.

Together, these three datasets provide a self-validating system that leaves no ambiguity as to the structure of the synthesized material.

Conclusion

The rigorous characterization of chemical intermediates like this compound is fundamental to ensuring the integrity and success of research and development in the chemical and pharmaceutical sciences. This guide has provided a comprehensive framework for this task, outlining the theoretical basis, practical experimental protocols, and interpretation strategies for NMR, IR, and Mass Spectrometry. By following these E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded principles, scientists can confidently acquire and interpret the necessary data to verify the structure and purity of their compounds, ensuring the reliability and reproducibility of their subsequent work.

References

- Fiveable. (n.d.). Interpreting Infrared Spectra | Organic Chemistry Class Notes.

- Clark, J. (2014). Interpreting infra-red spectra.

- LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra.

- Lampman, G. M., et al. (2018). Interpretation of Infrared Spectra, A Practical Approach.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of Wisconsin-Madison. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- R-NMR. (n.d.). SOP for liquid state NMR.

- Oxford University. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.

- ALWSCI. (2025). How To Prepare And Run An NMR Sample.

- Wiley-VCH. (n.d.). Supporting Information.

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Creative Proteomics. (n.d.). Electron Ionization.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.

- Royal Society of Chemistry. (2016). Table of Contents.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Michigan State University. (n.d.). NMR Spectroscopy.

- LibreTexts Chemistry. (2022). 3.1: Electron Ionization.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

- Filo. (2024). Figure A: 1H NMR spectrum of ethyl propanoate.

- Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).

- SpectraBase. (n.d.). Ethyl 3-{[3'-(1'',3''-dioxo-1'',3''-dihydro-2H-isoindol-2''-yl)-5'-phenylpentanoyl]amino}-propanoate.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- Gammadata. (n.d.). Tips for ATR Sampling.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis....

- Wiley Online Library. (n.d.). Supporting Information.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl....

- NIST. (n.d.). Propanoic acid, ethyl ester.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. L-Glutamic acid dibenzyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. L-Glutamic acid dibenzyl ester | C19H21NO4 | CID 3037947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. clearsynth.com [clearsynth.com]

- 8. 4561-10-8|Dibenzyl L-Glutamate Hydrochloride|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

Solubility of 2-Ethoxycarbonyl-ethyl-phthalimide in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxycarbonyl-ethyl-phthalimide in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 4561-06-2), a key intermediate in pharmaceutical and organic synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to understand and determine its solubility profile. By examining the structural attributes of the molecule and the principles of solubility, this guide offers predictive insights and a robust experimental framework.

Introduction to this compound

This compound, also known as Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, is a derivative of phthalimide.[1] Phthalimides are a class of compounds recognized for their broad spectrum of biological activities and applications in medicinal chemistry, agrochemicals, and polymer science.[3] The title compound serves as a versatile building block, enabling the introduction of a protected aminoethyl group in synthetic schemes, which is a common motif in pharmacologically active molecules.[1][4] Understanding its solubility is paramount for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

Molecular Structure:

Caption: Chemical structure of this compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Structural Analysis of this compound:

-

Phthalimide Core: The phthalimide group is a planar, aromatic system with two polar carbonyl groups. This imparts a significant dipole moment and the potential for dipole-dipole interactions. It can also act as a weak hydrogen bond acceptor.

-

Ethoxycarbonyl-ethyl Side Chain: This substituent introduces several features:

-

Ester Group (-COOEt): This is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Ethyl Group (-CH2CH3) and Ethylene Bridge (-CH2CH2-): These alkyl components are nonpolar and contribute to van der Waals forces.

-

The presence of both polar (phthalimide, ester) and nonpolar (alkyl chain) regions makes this compound a molecule with intermediate polarity.

Predicted Solubility Profile:

Based on its structure, the following qualitative solubility profile can be anticipated:

-

High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile. These solvents can engage in dipole-dipole interactions with the phthalimide and ester groups.

-

Moderate to Good Solubility: In polar protic solvents like methanol and ethanol. While the molecule is not a strong hydrogen bond donor, the carbonyl oxygens can accept hydrogen bonds from the solvent.

-

Lower Solubility: In nonpolar solvents such as toluene and hexane. The nonpolar alkyl chain will have favorable interactions, but the highly polar phthalimide and ester moieties will be poorly solvated.

-

Insoluble: In water, as is common for many organic compounds of this size and polarity.[5]

Solubility of the Parent Compound: Phthalimide

To provide a quantitative reference, the solubility of the parent compound, phthalimide, in various organic solvents is presented below. These values, determined through experimental methods like high-performance liquid chromatography (HPLC), offer a valuable baseline for estimating the solubility of its derivatives.[6] The dissolution of phthalimide is generally an endothermic process, meaning its solubility increases with temperature.[7]

Table 1: Experimentally Determined Solubility of Phthalimide in Common Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (10^3) |

| Acetone | 298.15 | 125.60 |

| Ethyl Acetate | 298.15 | 49.81 |

| Acetonitrile | 298.15 | 23.45 |

| Methanol | 298.15 | 21.89 |

| Ethanol | 298.15 | 12.34 |

| n-Propanol | 298.15 | 9.01 |

| Isopropanol | 298.15 | 7.98 |

| n-Butanol | 298.15 | 6.87 |

| Toluene | 298.15 | 0.98 |

Data extracted from studies on phthalimide solubility.[6][8]

The "2-ethoxycarbonyl-ethyl" substituent on the phthalimide nitrogen is expected to increase the overall molecular weight and introduce a flexible, nonpolar character, which may slightly decrease solubility in highly polar solvents compared to the parent phthalimide, while potentially increasing it in solvents of intermediate polarity.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for the experimental determination of the solubility of this compound. This isothermal saturation method is a reliable technique for generating accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials for sample collection

Experimental Workflow Diagram:

Caption: Isothermal saturation method workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Calibration Curve:

-

Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve of response versus concentration. This is crucial for the trustworthiness of the final measurement.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached with a saturated solution.

-

Place the vial in a thermostatic shaker set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments can be run to determine the minimum time required to achieve a constant concentration in the liquid phase.

-

-

Sampling:

-

Stop the agitation and allow the vial to rest in the thermostatic bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter. To avoid precipitation due to temperature changes, the syringe and filter should be pre-tempered to the experimental temperature.

-

-

Analysis:

-

Accurately weigh the collected sample of the saturated solution.

-

Dilute the sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation:

-

Using the concentration from the analysis and the dilution factor, calculate the concentration of the original saturated solution.

-

The solubility can then be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.

-

Conclusion

While direct, published quantitative data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties can be derived from its molecular structure and by analogy to its parent compound, phthalimide. This guide provides the theoretical basis for predicting its solubility in common organic solvents and, more importantly, offers a detailed, reliable experimental protocol for its precise determination. By following the outlined methodology, researchers can confidently generate the necessary data to facilitate their work in synthesis, purification, and formulation, ensuring the efficient and effective use of this important chemical intermediate.

References

- Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (n.d.). INIS-IAEA.

- 2-ETHOXYCARBONYL-METHYL-PHTHALIMIDE. (n.d.). ChemBK.

- Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.

-

Solubility of Phthalimide derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A Facile One-pot Synthesis of N-Substituted Phthalimides. (n.d.). J-STAGE. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). Chem-Impex. Retrieved January 2, 2026, from [Link]

-

Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Chemical Properties of Phthalimide (CAS 85-41-6). (n.d.). Cheméo. Retrieved January 2, 2026, from [Link]

-

This compound | 4561-06-2 | MFCD00089144 | AG00D84G. (n.d.). Angene. Retrieved January 2, 2026, from [Link]

-

2-Ethoxycarbonyl-methyl-phthalimide. (n.d.). Chem-Impex. Retrieved January 2, 2026, from [Link]

-

Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2024). MDPI. Retrieved January 2, 2026, from [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Retrieved January 2, 2026, from [Link]

-

Regular Article. (2023). Physical Chemistry Research. Retrieved January 2, 2026, from [Link]

-

benzyl phthalimide. (n.d.). Organic Syntheses Procedure. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4561-06-2 [chemicalbook.com]

- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. N-(Ethoxycarbonyl)phthalimide, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

Navigating the Safety Profile of 2-Ethoxycarbonyl-ethyl-phthalimide: A Technical Guide for Researchers

An In-depth Examination of Health and Safety Data for CAS 4561-06-2

Introduction

2-Ethoxycarbonyl-ethyl-phthalimide, also known by its IUPAC name Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, is a versatile intermediate compound with significant applications in organic synthesis.[1] Its utility spans the development of novel pharmaceuticals, agrochemicals, and materials science, making it a valuable molecule for researchers and drug development professionals.[1] As with any chemical substance, a thorough understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks in the laboratory and during scale-up operations.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and inform safe storage and handling procedures.

| Property | Value | Source |

| CAS Number | 4561-06-2 | [2][3] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Appearance | Colorless to yellow solid | [1] |

| Synonyms | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | [2] |

| Storage Conditions | Store at 0-8°C | [1] |

Hazard Identification and Toxicological Profile

Due to the absence of a specific SDS for this compound, this section presents GHS classifications and toxicological data for structurally similar compounds. This is intended to highlight potential hazards, but it must be stressed that these may not be representative of the target compound.

It is imperative to treat this compound as a substance with unknown toxicity and handle it with the highest degree of caution.

GHS Classification of Structurally Related Compounds

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Below is a comparison of GHS classifications for related phthalimide derivatives.

-

2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (CAS 19506-87-7):

-

N-(Phenylseleno)phthalimide (CAS 71098-88-9):

-

Pictograms: GHS06 (Skull and Crossbones), GHS08 (Health Hazard), GHS09 (Environment)[5]

-

Signal Word: Danger[5]

-

Hazard Statements: [5]

-

H301 + H331: Toxic if swallowed or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

-

Phthalimide (CAS 85-41-6) - The Parent Compound:

-

This substance does not meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008.[6]

-

The significant variance in the hazard profiles of these related compounds underscores the uncertainty of the hazards associated with this compound.

Toxicological Data Summary

No specific toxicological data (e.g., LD50, LC50) for this compound has been identified. General toxicological effects noted for related compounds include irritation to the skin, eyes, and respiratory tract, and potential for more severe toxicity with different substitutions on the phthalimide structure.[4][5][7]

Safe Handling and Storage

Given the unknown hazard profile, a conservative approach to handling and storage is essential. The following protocols are based on standard best practices for laboratory chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Protocol for Donning PPE:

-

Lab Coat: Ensure it is fully buttoned.

-

Gloves: Select gloves appropriate for the solvents being used and inspect for any signs of degradation or punctures before use.[8]

-

Eye Protection: Wear safety goggles that provide a complete seal around the eyes.

-

Face Shield: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

-

Respiratory Protection: If the material is a powder and there is a risk of inhalation, or if aerosols may be generated, work in a fume hood or use a certified respirator.[7]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are immediately accessible in the work area.[9]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Temperature: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 0-8°C.[1]

-

Container: Keep the container tightly closed to prevent contamination and potential reaction with moisture.[8]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4561-06-2 [chemicalbook.com]

- 3. Angene - this compound | 4561-06-2 | MFCD00089144 | AG00D84G [japan.angenechemical.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.se [fishersci.se]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Highly Purified 2-Ethoxycarbonyl-ethyl-phthalimide for Pharmaceutical Research and Development

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of highly purified 2-Ethoxycarbonyl-ethyl-phthalimide (CAS 5699-47-8). This valuable building block, also known as Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate, is a cornerstone reagent in synthetic organic chemistry, particularly for the introduction of a protected β-aminoethyl ester moiety. This guide delves into its commercial availability, quality assessment, and practical applications, with a focus on empowering researchers to make informed decisions in their procurement and experimental design.

The Strategic Importance of this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] The phthalimide group provides a robust and reliable method for protecting a primary amine, a functional group frequently found in pharmacologically active compounds. The ethyl ester functionality, in turn, offers a handle for further chemical transformations or can be a precursor to a carboxylic acid. The structural rigidity and electron-withdrawing nature of the phthalimide ring system contribute to favorable pharmacokinetic and pharmacodynamic properties in the resulting molecules.[2]

The phthalimide scaffold itself is a recognized pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] Consequently, derivatives synthesized from this compound are of significant interest in medicinal chemistry for the development of novel therapeutics.

Commercial Availability and Supplier Overview

A critical first step in any research endeavor is the procurement of high-quality starting materials. For this compound, several reputable commercial suppliers cater to the research and pharmaceutical sectors. The table below provides a comparative overview of some of these suppliers and the typical purities offered. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify the purity and impurity profile before use.

| Supplier | Stated Purity | Analytical Method | CAS Number |

| ≥ 95% | NMR | 4561-06-2[1][6] | |

| Information available upon request | Not specified | 4561-06-2 | |

| ≥ 95% | NMR | 4561-06-2[7] | |

| Varies by supplier | Not specified | 4561-06-2[8] | |

| >98.0% (for β-Alanine Ethyl Ester Hydrochloride) | Titration | 4244-84-2[9] |

Note: The purity of related compounds, such as the deprotected β-Alanine ethyl ester hydrochloride, can often be higher, reflecting the purification steps post-synthesis.

Quality Control and Interpretation of Analytical Data

Ensuring the purity of this compound is paramount for the reproducibility and success of subsequent synthetic steps. A supplier's Certificate of Analysis is a critical document that provides evidence of the material's quality. Below is a breakdown of common analytical techniques used for quality control and how to interpret the data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is one of the most common techniques for confirming the structure and assessing the purity of organic molecules. The proton NMR spectrum of this compound should show characteristic peaks for the aromatic protons of the phthalimide group, the two methylene groups of the ethyl chain, and the ethyl ester's methylene and methyl groups. The integration of these peaks should correspond to the number of protons in each environment. Impurities would present as additional, unassignable peaks.

-

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The spectrum should display the expected number of carbon signals, including those for the carbonyl groups, aromatic carbons, and aliphatic carbons.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound. A pure sample of this compound will show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks gives the percentage purity. The presence of other peaks indicates impurities, which could be starting materials, by-products, or degradation products.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (247.25 g/mol ).

3.4. Workflow for Evaluating a New Batch

Caption: Workflow for the evaluation of a new batch of this compound.

Key Synthetic Application: The Gabriel Synthesis of β-Alanine Ethyl Ester

A primary application of this compound is in the Gabriel synthesis to produce β-alanine ethyl ester, a valuable building block for peptides and other bioactive molecules.[10] The phthalimide group acts as a masked form of a primary amine, preventing over-alkylation, a common side reaction when using ammonia. The following is a detailed, field-proven protocol.

4.1. Principle of the Reaction

The synthesis proceeds in two main steps:

-

Synthesis of this compound: This is typically achieved by the reaction of potassium phthalimide with ethyl 3-bromopropionate. This guide assumes the starting material is the commercially available this compound.

-

Hydrazinolysis: The N-substituted phthalimide is cleaved using hydrazine hydrate to release the desired primary amine, in this case, β-alanine ethyl ester.

4.2. Detailed Experimental Protocol: Synthesis of β-Alanine Ethyl Ester Hydrochloride

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10.0 g, 40.4 mmol) in anhydrous ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 2.43 g, 48.5 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material. A white precipitate of phthalhydrazide will form.

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Filter the white precipitate of phthalhydrazide and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil containing the β-alanine ethyl ester.

-

-

Salt Formation and Purification:

-

Dissolve the crude oil in diethyl ether (100 mL).

-

Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in ethanol until the solution is acidic (test with pH paper).

-

A white precipitate of β-alanine ethyl ester hydrochloride will form.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for the synthesis of β-Alanine Ethyl Ester Hydrochloride.

Applications in Drug Development

The utility of this compound extends to the synthesis of a variety of pharmacologically relevant compounds.

-

GABA Analogs: As a precursor to β-alanine, it is used in the synthesis of analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. These analogs are investigated for their potential as anticonvulsant, anxiolytic, and analgesic agents.

-

Peptide Synthesis: β-Alanine and its derivatives are incorporated into peptides to modify their conformational properties and biological activity.

-

Radiopharmaceuticals: The phthalimide moiety can be a part of chelating agents for radiometals used in diagnostic imaging and radiotherapy. While not a direct application of this specific compound, the underlying chemistry is relevant.

-

Heterocyclic Synthesis: The primary amine generated after deprotection can be a key nucleophile in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

Conclusion

Highly purified this compound is an indispensable reagent for researchers in drug discovery and development. Its ability to serve as a protected β-aminoethyl ester synthon provides a reliable and efficient route to a wide range of valuable intermediates and final drug candidates. By carefully selecting suppliers, rigorously evaluating the quality of the material, and employing optimized synthetic protocols, researchers can confidently leverage this versatile building block to advance their scientific goals.

References

-

Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Drug Development Research. [Link]

-

Fernandes, G. F. S., et al. (2023). Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. [Link]

-

ResearchGate. (n.d.). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. [Link]

-

de Farias, J. V., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research. [Link]

-

ResearchGate. (n.d.). Therapeutic Potential of Phthalimide Derivatives: A Review. [Link]

-

Angene. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]

-

Biochemical Search. (n.d.). Inorganics. [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. [Link]

-

Sunway Pharm Ltd. (n.d.). Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate hydrochloride. [Link]

-

Molbase. (n.d.). ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate MSDS. [Link]

-

MDPI. (2022). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 27(15), 4991. [Link]

-

MDPI. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 28(13), 5081. [Link]

-

Pharmaffiliates. (n.d.). Ethyl (R)-3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate. [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)propanoate. [Link]

-

IAEA. (2008). Technetium-99m Radiopharmaceuticals: Manufacture of Kits. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. biomedgrid.com [biomedgrid.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Angene - this compound | 4561-06-2 | MFCD00089144 | AG00D84G [japan.angenechemical.com]

- 8. This compound | 4561-06-2 [chemicalbook.com]

- 9. beta-Alanine Ethyl Ester Hydrochloride | 4244-84-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

Storage and stability guidelines for 2-Ethoxycarbonyl-ethyl-phthalimide

An In-Depth Technical Guide to the Storage and Stability of 2-Ethoxycarbonyl-ethyl-phthalimide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of storing and handling this compound, a key intermediate in pharmaceutical and chemical synthesis. Understanding its stability profile is paramount for ensuring the integrity of research and the quality of manufactured products. This document delves into the chemical properties influencing its stability, recommended storage conditions, potential degradation pathways, and robust analytical methodologies for monitoring its purity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₁₃NO₄, serves as a versatile building block in organic synthesis. Its structure, featuring a phthalimide group and an ethyl ester moiety, makes it a valuable precursor for the synthesis of a variety of bioactive molecules and specialty chemicals. The phthalimide group acts as a masked form of a primary amine, a common feature in the Gabriel synthesis of primary amines. The ethyl ester provides a handle for further chemical modifications. Given its role in multi-step syntheses, maintaining the purity and stability of this compound is essential to ensure the desired reaction outcomes and the quality of the final products.

Recommended Storage Conditions

To maintain the integrity of this compound, proper storage is crucial. The following conditions are recommended based on supplier information and general chemical stability principles for related compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 0-8°C[1] | Refrigeration minimizes the rate of potential degradation reactions, such as hydrolysis. |

| Atmosphere | Store in a dry environment.[2] | The presence of moisture can facilitate hydrolysis of both the phthalimide ring and the ester group. |

| Container | Tightly sealed, inert container.[3] | Prevents exposure to atmospheric moisture and contaminants. |

| Light | Protect from light. | While specific photostability data is limited, related compounds can be light-sensitive. Protection from light is a precautionary measure to prevent photochemical degradation. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis. Both the phthalimide ring and the ethyl ester functional group can undergo hydrolytic cleavage under certain conditions.

Hydrolytic Degradation

Hydrolysis is the most probable degradation pathway for this molecule. It can occur under both acidic and basic conditions.

-

Phthalimide Ring Hydrolysis: The imide bonds of the phthalimide ring are susceptible to cleavage. Under strongly acidic (pH < 1) or strongly basic (pH > 12) conditions, particularly at elevated temperatures, the ring can open to form phthalic acid and 3-aminopropanoic acid ethyl ester.[4]

-

Ester Group Hydrolysis: The ethyl ester is also prone to hydrolysis, which can be catalyzed by acid or base, yielding the corresponding carboxylic acid (N-phthaloyl-β-alanine) and ethanol.

The overall hydrolytic degradation can be a complex process, potentially leading to a mixture of degradation products.

Figure 1: Potential hydrolytic degradation pathways of this compound.

Thermal and Photochemical Degradation

Stability Testing: A Proactive Approach

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The International Council for Harmonisation (ICH) provides guidelines for such studies.[6][7]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Photostability chamber with controlled light and temperature

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of the compound in 0.1 M HCl and 1 M HCl.

-

Heat one set of samples at 60°C for 24 hours. Keep another set at room temperature.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, neutralize with an appropriate base, and dilute for analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of the compound in 0.1 M NaOH and 1 M NaOH.

-

Maintain samples at room temperature and analyze at specified time points (e.g., 1, 2, 4, 8 hours), as base-catalyzed hydrolysis is often faster.

-

Neutralize aliquots with an appropriate acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% H₂O₂.

-

Keep the solution at room temperature and monitor for degradation over 24 hours.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at a temperature significantly higher than the recommended storage temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][8][9][10]

-

Keep control samples protected from light at the same temperature.

-

Analyze the exposed and control samples.

-

Figure 2: Workflow for a forced degradation study of this compound.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products.[3][11] High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC method capable of separating the parent compound from all potential degradation products.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (A Starting Point):

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical starting point could be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Based on the UV spectrum of this compound (a photodiode array detector is useful for initial method development to identify the optimal wavelength). |

| Injection Volume | 10 µL |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by analyzing the stressed samples from the forced degradation study.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion